(2-Methoxyphenyl)methanamine hydrochloride

Description

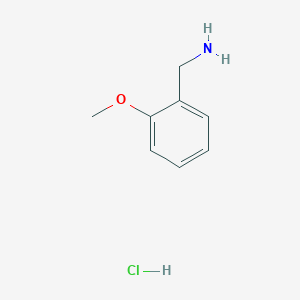

(2-Methoxyphenyl)methanamine hydrochloride is a primary amine derivative characterized by a benzylamine scaffold substituted with a methoxy group at the ortho position of the phenyl ring. Its molecular formula is C₈H₁₂ClNO (molecular weight: 173.64 g/mol), with a structure featuring a polar methoxy (-OCH₃) group that enhances solubility in polar solvents like DMSO or methanol . Nuclear Magnetic Resonance (NMR) data (¹H and ¹³C) confirm its structure, with distinct chemical shifts for the methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ ~6.6–7.4 ppm) .

Properties

IUPAC Name |

(2-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-10-8-5-3-2-4-7(8)6-9;/h2-5H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAICOUZGYKBUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493246 | |

| Record name | 1-(2-Methoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42365-52-6 | |

| Record name | 1-(2-Methoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)methanamine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of 2-methoxybenzyl cyanide, followed by acidification to obtain the hydrochloride salt. This method allows for high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium azide) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of 2-methoxyphenylmethanamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : It serves as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, enhances its utility in organic chemistry.

Biology

- Biological Activity : The compound has been studied for its effects on biological systems, including enzyme inhibition and receptor binding. It may act as an inhibitor or modulator, impacting various biochemical pathways.

- Antimicrobial Properties : Research indicates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it shows inhibitory effects against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 31 µg/mL.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Medicine

- Therapeutic Potential : Investigated for analgesic and anti-inflammatory properties. Its structural similarity to other bioactive compounds suggests potential interactions with pain pathways.

Case Study 1: Antimicrobial Activity

A study explored the effectiveness of (2-Methoxyphenyl)methanamine hydrochloride against various bacterial strains. The findings indicated its potential as an alternative treatment for antibiotic-resistant bacteria, particularly noting enhanced activity against S. aureus compared to traditional antibiotics.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects on cancer cell lines such as HeLa and Vero cells. Results showed moderate cytotoxicity with an IC50 value of 25 µM for HeLa cells while exhibiting lower toxicity towards normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| Vero | >50 |

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)methanamine hydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and pharmacological differences between (2-Methoxyphenyl)methanamine hydrochloride and analogous compounds:

Key Comparative Insights:

Substituent Effects on Bioactivity :

- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility and may improve CNS penetration. The ortho-methoxy group in this compound is critical for receptor binding in related compounds like JJGW07 .

- Halogenation (e.g., -F, -Cl) : Fluorine in 2-fluoro-5-methoxy derivatives increases lipophilicity and bioavailability , while chlorine in (2-chlorophenyl) analogs improves metabolic stability .

Structural Complexity and Pharmacological Scope :

- Simple Methanamines (e.g., (2-Methoxyphenyl)methanamine HCl) lack extended pharmacophores but serve as precursors for complex derivatives.

- Piperazine/Piperidine Hybrids (e.g., HBK14, JJGW07) exhibit broader receptor interactions due to flexible linkers and additional aromatic systems, enabling multitarget effects .

Solubility and Stability: Methanamine hydrochlorides generally show high solubility in polar solvents (e.g., DMSO-d₆, methanol-d₄), as evidenced by NMR data . Bulky substituents (e.g., dual methoxy groups in ) may reduce solubility but enhance receptor affinity through hydrophobic interactions.

Therapeutic Potential: Antidepressant/Anxiolytic: JJGW07’s salicylamide moiety contributes to serotonin reuptake inhibition . Antipsychotic: HBK14’s piperazine linker facilitates dopamine D₂ receptor blockade .

Biological Activity

(2-Methoxyphenyl)methanamine hydrochloride, a member of the substituted phenylmethanamine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a methoxy group attached to a phenyl ring, which influences its reactivity and interaction with biological systems. The presence of the amine group allows for various interactions with neurotransmitter systems.

Preliminary studies suggest that this compound may act as a monoamine reuptake inhibitor , potentially influencing levels of neurotransmitters such as serotonin and norepinephrine. This mechanism aligns with findings from related compounds that exhibit similar structural characteristics.

Neuropharmacological Effects

Research indicates that the compound may modulate neurotransmitter activity through competitive inhibition. Compounds with similar structures often show an affinity for serotonin transporters, suggesting potential applications in treating mood disorders.

Antitumor Activity

Studies have indicated that this compound may possess antitumor properties . For instance, it has been evaluated for its ability to inhibit specific cancer cell lines, demonstrating the potential for further development in cancer therapeutics.

Data Table: Summary of Biological Activities

Case Studies

- Neuropharmacological Study : A study evaluated the effects of this compound on serotonin levels in animal models. Results indicated a significant increase in serotonin availability, suggesting its role as a reuptake inhibitor .

- Antitumor Research : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis. These findings warrant further investigation into its mechanism and potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.